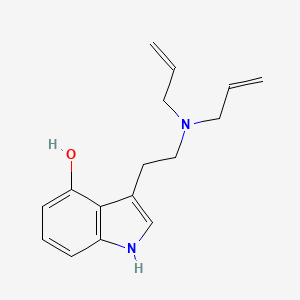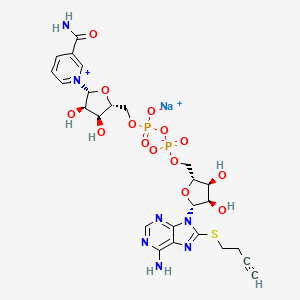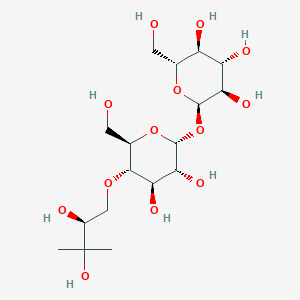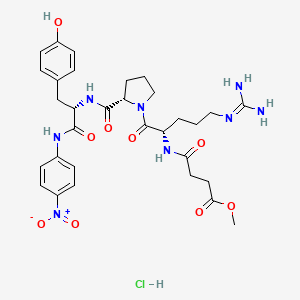
Ac-SVVVRT-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ac-SVVVRT-NH2 is a synthetic peptide known for its role as a modulator of peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α). This compound has garnered attention due to its ability to modulate the activity of the human PGC-1α promoter, which is crucial in regulating energy metabolism and mitochondrial biogenesis .
Preparation Methods
The synthesis of Ac-SVVVRT-NH2 involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:
Amino Acid Coupling: Sequential addition of protected amino acids to a solid resin.
Deprotection: Removal of protecting groups from the amino acids.
Cleavage: Detachment of the peptide from the resin.
Purification: High-performance liquid chromatography (HPLC) is used to purify the peptide.
Chemical Reactions Analysis
Ac-SVVVRT-NH2 primarily undergoes reactions typical of peptides, including:
Oxidation: Can occur at methionine residues if present.
Reduction: Disulfide bonds, if any, can be reduced.
Substitution: Amino acid residues can be substituted to create analogs.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide.
Reducing agents: Dithiothreitol (DTT).
Substitution reagents: Various amino acid derivatives.
The major products formed from these reactions depend on the specific modifications made to the peptide sequence .
Scientific Research Applications
Ac-SVVVRT-NH2 has several scientific research applications, including:
Chemistry: Used as a tool to study peptide synthesis and modification.
Biology: Investigates the role of PGC-1α in cellular metabolism and energy homeostasis.
Medicine: Potential therapeutic applications in diseases related to mitochondrial dysfunction and metabolic disorders.
Industry: Utilized in the development of research tools and assays for studying metabolic pathways
Mechanism of Action
Ac-SVVVRT-NH2 exerts its effects by modulating the activity of the human PGC-1α promoter. This modulation leads to an increase in PGC-1α mRNA levels and the accumulation of intracellular lipids in subcutaneous human adipocytes. The molecular targets and pathways involved include the PGC-1α signaling pathway, which plays a critical role in regulating mitochondrial biogenesis and energy metabolism .
Comparison with Similar Compounds
Ac-SVVVRT-NH2 is unique in its specific modulation of the PGC-1α promoter. Similar compounds include:
SR-18292: A PGC-1α inhibitor that increases PGC-1α acetylation and suppresses gluconeogenic gene expression.
ZLN005: A potent activator of PGC-1α.
D-Mannitol: Enhances brown fat formation and improves insulin effect through PGC-1α activation.
These compounds highlight the diverse ways in which PGC-1α can be modulated, with this compound standing out for its specific promoter activity modulation .
Properties
Molecular Formula |
C30H56N10O9 |
|---|---|
Molecular Weight |
700.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C30H56N10O9/c1-13(2)20(27(47)36-18(10-9-11-34-30(32)33)25(45)40-23(16(7)42)24(31)44)38-29(49)22(15(5)6)39-28(48)21(14(3)4)37-26(46)19(12-41)35-17(8)43/h13-16,18-23,41-42H,9-12H2,1-8H3,(H2,31,44)(H,35,43)(H,36,47)(H,37,46)(H,38,49)(H,39,48)(H,40,45)(H4,32,33,34)/t16-,18+,19+,20+,21+,22+,23+/m1/s1 |
InChI Key |
CUOVGJYWDCHHTD-JAAOUQFMSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)C)O |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)N)NC(=O)C(CO)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;hydrate](/img/structure/B10855535.png)





![3-[(2Z,5E)-2-[[3-(2-carboxyethyl)-5-[(E)-[(3Z)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10855562.png)

![(8R,9S,13S,14S,17S)-13-methyl-3-phenylmethoxy-17-(2H-triazol-4-yl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B10855569.png)





